Cyclopropylmethyl 2-[(4-methylphenyl)thio]-4-(trifluoromethyl)pyrimidine-5-carboxylate
Overview
Description
Cyclopropylmethyl 2-[(4-methylphenyl)thio]-4-(trifluoromethyl)pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C17H15F3N2O2S and its molecular weight is 368.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Cyclopropylmethyl 2-[(4-methylphenyl)thio]-4-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by structure-activity relationship (SAR) data and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropylmethyl group, a thioether linkage with a para-methylphenyl substituent, and a trifluoromethyl group on the pyrimidine ring. This unique structure contributes to its biological activity.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including those similar to this compound. For instance, compounds exhibiting structural similarities demonstrated significant inhibition of cyclooxygenase-2 (COX-2), with IC50 values comparable to the standard anti-inflammatory drug celecoxib .
Compound | COX-2 IC50 (μmol) | Selectivity Index |
---|---|---|
Cyclopropylmethyl derivative | 0.04 ± 0.01 | High |
Celecoxib | 0.04 ± 0.01 | Reference |
These findings suggest that the compound may possess potent anti-inflammatory effects through COX-2 inhibition, which is crucial in managing inflammatory diseases.
Anticancer Activity
The compound's anticancer potential has been evaluated against various cancer cell lines. In vitro studies indicate that similar pyrimidine derivatives exhibit promising activity against prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cells at concentrations as low as 5 μg/ml . The mechanism of action appears to involve multiple pathways, including apoptosis induction and cell cycle arrest.
Cell Line | IC50 (μg/ml) | Comparison Drug |
---|---|---|
PC3 | 5 | Doxorubicin |
K562 | 5 | Doxorubicin |
HeLa | 5 | Doxorubicin |
A549 | 5 | Doxorubicin |
The compound's ability to selectively target cancer cells while sparing normal cells enhances its therapeutic potential.
Antimicrobial Activity
The antimicrobial efficacy of pyrimidine derivatives has also been investigated. A study reported that trifluoromethyl pyrimidinone compounds, related to the compound , demonstrated significant activity against Mycobacterium tuberculosis with an MIC of approximately 4.9 μM without notable cytotoxicity .
Microorganism | MIC (μM) | Cytotoxicity (IC50 > μM) |
---|---|---|
M. tuberculosis | 4.9 | >100 |
Gram-positive bacteria | Variable | Low |
These results indicate the compound's potential as an antimicrobial agent, particularly in treating resistant strains of bacteria.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the substituents on the pyrimidine ring significantly affect biological activity. Electron-donating groups enhance anti-inflammatory effects, while specific structural configurations improve anticancer potency .
Case Studies
- Anti-inflammatory Study : A series of pyrimidine derivatives were tested for their ability to inhibit COX enzymes in vivo, showing that modifications at the 2-position increased selectivity for COX-2 over COX-1.
- Anticancer Research : In a comparative analysis of various pyrimidine derivatives against cancer cell lines, certain substitutions led to enhanced potency and selectivity for malignant cells over normal cells.
- Antimicrobial Trials : Trifluoromethyl pyrimidinones were screened against M. tuberculosis, revealing a promising profile for further development in combating tuberculosis.
Properties
IUPAC Name |
cyclopropylmethyl 2-(4-methylphenyl)sulfanyl-4-(trifluoromethyl)pyrimidine-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O2S/c1-10-2-6-12(7-3-10)25-16-21-8-13(14(22-16)17(18,19)20)15(23)24-9-11-4-5-11/h2-3,6-8,11H,4-5,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSURSZVQRHZJAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC=C(C(=N2)C(F)(F)F)C(=O)OCC3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.